Pseudoacarbose

Description

Historical Context and Discovery of Pseudo-Oligosaccharides

The journey into the world of pseudo-oligosaccharides began with the discovery of microbial-derived secondary metabolites that structurally resemble carbohydrates but possess a carbocyclic ring in place of the endocyclic oxygen atom of a true sugar. nih.gov Acarbose (B1664774), a prominent member of this family, was isolated in the early 1970s and quickly garnered attention for its potent inhibitory activity against α-glucosidases. nih.gov This discovery spurred extensive research into similar compounds, leading to the identification of a variety of acarbose analogues and related pseudo-oligosaccharides from microbial sources. nih.gov

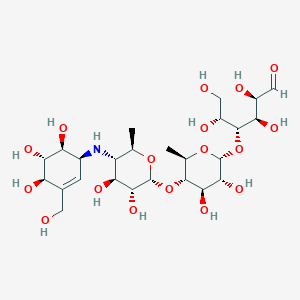

Pseudoacarbose emerged from the detailed analysis of acarbose production and purification processes, where it was identified as a structurally related impurity. Its formal designation is O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-6-deoxy-α-D-glucopyranosyl-(1→4)-D-glucopyranose. The identification and characterization of such impurities are crucial in pharmaceutical sciences to ensure the purity and safety of active pharmaceutical ingredients.

Structural Classification within Glycosidase Inhibitors

This compound belongs to the class of nitrogen-containing pseudo-oligosaccharides, which are potent inhibitors of glycoside hydrolases (glycosidases). Structurally, it is a pseudo-tetrasaccharide, featuring a core acarviosine moiety linked to a maltose (B56501) unit at the reducing terminus. The key structural feature that defines it as a "pseudo"-oligosaccharide is the presence of a cyclitol, a carbocyclic ring, in place of a true sugar unit. This valienamine (B15573) moiety is crucial for its inhibitory activity.

Glycosidase inhibitors are broadly classified based on their mechanism of action and chemical structure. This compound, like acarbose, is a competitive inhibitor of α-glucosidases. Its structure mimics the natural oligosaccharide substrates of these enzymes, allowing it to bind to the active site with high affinity. This binding prevents the enzymatic hydrolysis of dietary carbohydrates, such as starch and sucrose (B13894), into absorbable monosaccharides.

To better understand its classification, the following table provides a structural comparison with related compounds:

| Compound | Core Moiety | Sugar Units | Key Structural Feature |

| This compound | Acarviosine | 6-deoxy-α-D-glucopyranosyl-(1→4)-D-glucopyranose | Pseudo-tetrasaccharide with a 6-deoxyglucose (B1215497) unit. |

| Acarbose | Acarviosine | α-D-glucopyranosyl-(1→4)-D-glucopyranose (Maltose) | Pseudo-tetrasaccharide. |

| Validamycin A | Validoxylamine A | D-glucose | Pseudo-disaccharide. nih.gov |

Academic Significance in Carbohydrate Science and Enzyme Biochemistry

The academic significance of this compound lies primarily in its role as a tool for studying the structure-function relationships of glycosidases and in the development of highly specific enzyme inhibitors. As a close structural analogue of acarbose, it provides valuable insights into the molecular recognition between enzymes and their carbohydrate substrates.

In enzyme biochemistry, this compound and other pseudo-oligosaccharides are instrumental in elucidating the catalytic mechanisms of glycosidases. By acting as stable mimics of the transition state or the substrate, they allow researchers to trap enzyme-inhibitor complexes and study their three-dimensional structures using techniques like X-ray crystallography. These studies reveal the specific amino acid residues involved in substrate binding and catalysis.

Furthermore, the comparative analysis of the inhibitory activities of this compound and other acarbose analogues against a range of glycosidases contributes to a deeper understanding of enzyme specificity. For instance, subtle structural modifications, such as the presence of a 6-deoxyglucose unit in this compound, can significantly alter the inhibitory potency and selectivity towards different enzymes.

| Enzyme | Inhibitor | Ki (μM) | Type of Inhibition |

| α-Glucosidase (yeast) | Acarbose | 2.6 | Competitive |

| α-Glucosidase (yeast) | Acarviosine-glucose | 0.006 | Competitive |

| α-Amylase (porcine pancreas) | Acarbose | 0.2 | Mixed Noncompetitive |

| α-Amylase (porcine pancreas) | Isoacarbose | 0.013 | Mixed Noncompetitive |

Data sourced from a comparative study on acarbose and its analogues. nih.gov

The study of such analogues is crucial for the rational design of new and more effective glycosidase inhibitors with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO17/c1-7-13(26-10-3-9(4-27)14(32)18(36)15(10)33)17(35)20(38)24(40-7)42-22-8(2)41-25(21(39)19(22)37)43-23(12(31)6-29)16(34)11(30)5-28/h3,5,7-8,10-27,29-39H,4,6H2,1-2H3/t7-,8-,10+,11+,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCWNOWTVDOJBL-HVCYSHKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)C)O)O)NC3C=C(C(C(C3O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)C)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196944-81-7 | |

| Record name | Pseudoacarbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196944817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOACARBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQZ0LXX062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Engineering of Pseudoacarbose

Microbial Production Systems

The industrial-scale production of pseudoacarbose relies on microbial fermentation. The identification of potent microbial strains and the optimization of their growth and production conditions are foundational to achieving high yields.

Identification of Producing Microorganisms

This compound, along with its more famous relative acarbose (B1664774), is primarily produced by actinomycetes. nih.gov The most well-documented producers belong to the genus Actinoplanes. researchgate.netwikipedia.org

Actinoplanes sp. : Various strains of Actinoplanes are known producers of acarbose and its related homologues, including this compound. nih.govresearchgate.net The wild-type strain Actinoplanes sp. SE50/110 is a notable producer and has been the subject of extensive genomic and proteomic studies to understand and improve the production of these compounds. researchgate.netmdpi.comsciengine.com An improved mutant, Actinoplanes sp. strain SN223/29, was developed from the wild-type strain for enhanced acarbose production. nih.gov These microorganisms possess the complete genetic machinery required for the complex biosynthetic pathway of pseudo-oligosaccharides. nih.gov

| Producing Microorganism | Key Characteristics |

| Actinoplanes sp. SE50/110 | Wild-type producer of acarbose and its analogues. researchgate.net Genome has been fully sequenced, facilitating genetic engineering efforts. sciengine.com |

| Actinoplanes sp. SN223/29 | An improved strain derived from SE50/110 for higher yields of acarbose-like compounds. nih.gov |

| Streptomyces species | Other actinomycetes, such as some Streptomyces strains, also produce a range of α-glucosidase inhibitors, including members of the acarbose group. nih.gov For example, Streptomyces glaucescens GLA.O and Streptomyces coelicoflavus ZG0656 possess gene clusters for producing these compounds. nih.gov |

Fermentation Process Optimization Methodologies

Optimizing the fermentation process is critical for maximizing the yield and purity of this compound. This involves a multifactorial approach to fine-tune the culture environment. slideshare.netmdpi.com Methodologies often involve a combination of statistical designs and systematic experimentation to identify the ideal conditions for microbial growth and secondary metabolite production. ubc.cascirp.org

Key parameters that are typically optimized include:

Medium Composition : The type and concentration of carbon and nitrogen sources are fundamental. For Actinoplanes sp., complex media containing sources like soy flour, glycerol, and starch have been used. nih.gov The choice of sugar source can also influence the types of homologues produced. asm.org

Aeration and Agitation : As aerobic bacteria, Actinoplanes require sufficient oxygen supply. Optimization of aeration and agitation rates in the bioreactor ensures efficient mass transfer without causing excessive shear stress on the mycelial growth.

Statistical methods like Response Surface Methodology (RSM) and Design of Experiments (DoE) are powerful tools used to systematically investigate the interactions between different fermentation parameters and identify the optimal settings for maximizing this compound production. slideshare.netubc.canih.gov

Elucidation of Biosynthetic Pathways

The formation of this compound is a complex process involving numerous enzymatic steps and strict genetic control. The biosynthetic pathway can be broadly divided into the synthesis of its constituent parts and their subsequent assembly.

Characterization of Key Biosynthetic Enzymes (e.g., Acarviosyl Transferases, Cyclitol Synthases)

The biosynthesis of this compound involves a suite of specialized enzymes. Two particularly important classes are cyclitol synthases and acarviosyl transferases.

Cyclitol Synthases : These enzymes are responsible for creating the C7-cyclitol core, a defining feature of acarbose-type inhibitors. nih.govnih.gov In Actinoplanes sp., the enzyme AcbC, a C7-cyclitol synthase, catalyzes the conversion of the primary metabolite sedoheptulose (B1238255) 7-phosphate into 2-epi-5-epi-valiolone. nih.govnih.gov This cyclitol is a key precursor to the valienamine (B15573) moiety found in this compound. wikipedia.orgnih.gov AcbC shows homology to 3-dehydroquinate (B1236863) synthases from the shikimate pathway but has evolved to act on a different substrate. nih.gov Another key enzyme, the kinase AcbM, phosphorylates the cyclitol, suggesting that subsequent reactions in the pathway proceed with phosphorylated intermediates. nih.gov

Acarviosyl Transferases : These enzymes play a crucial role in the later stages of biosynthesis and modification. An extracellular acarviosyl transferase (ATase), encoded by the acbD gene in Actinoplanes sp., has been identified. nih.govasm.org This enzyme is capable of transferring the acarviosyl moiety (the pseudo-disaccharide core) from acarbose to other malto-oligosaccharides. nih.govgoogle.com This activity is responsible for creating the series of acarbose-homologous compounds found in the fermentation broth. nih.gov The enzyme's activity is dependent on Ca2+ ions and it has optimal activity at a pH between 6.2 and 6.9. asm.org

| Enzyme Class | Specific Enzyme (Gene) | Function in this compound Biosynthesis |

| Cyclitol Synthase | AcbC | Catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone, the C7-cyclitol precursor. nih.govnih.gov |

| Cyclitol Kinase | AcbM | Phosphorylates 2-epi-5-epi-valiolone, channeling it into the downstream pathway. nih.gov |

| Acarviosyl Transferase | AcbD | Extracellular enzyme that transfers the acarviosyl group, leading to the formation of various acarbose homologues, including potentially modifying this compound. nih.govasm.org |

Genetic Determinants and Regulatory Mechanisms of Production

The production of this compound is governed by a cluster of genes, often referred to as a Biosynthetic Gene Cluster (BGC). frontiersin.orgnih.gov In Actinoplanes sp. SE50/110, this is known as the acb gene cluster. sciengine.comnih.gov This cluster contains the structural genes that encode the enzymes directly involved in the biosynthetic pathway, such as acbC (cyclitol synthase) and acbD (acarviosyl transferase). nih.govnih.gov

The regulation of this gene cluster is complex and involves various regulatory proteins that can act as activators or repressors. khanacademy.orgpsu.edu

The acb Gene Cluster : This BGC contains genes for the synthesis of the C7-cyclitol and the deoxy-amino-hexose moieties, as well as their assembly. mdpi.comnih.gov For example, genes acbA, acbB, and acbV are involved in synthesizing the dTDP-4-amino-4,6-dideoxy-D-glucose unit. mdpi.com

Regulatory Genes : The expression of the acb cluster is controlled by regulatory genes, which may be located within or outside the cluster. khanacademy.org Studies using CRISPRi (CRISPR interference) to silence various transcriptional regulators in Actinoplanes sp. SE50/110 identified several genes that significantly impact acarbose production. mdpi.com Silencing of a known activator, CadC, led to a decrease in the transcription of acb genes and reduced yield. mdpi.com Conversely, silencing four other regulatory genes resulted in enhanced production, highlighting them as potential targets for metabolic engineering to improve yields. mdpi.com

Precursor Incorporation and Transformation Studies

Tracing the origin of the atoms in the this compound molecule is achieved through precursor incorporation and biotransformation studies. These experiments involve feeding isotopically labeled compounds to the producing microorganism and analyzing their incorporation into the final product. nih.govresearchgate.net

Precursor Incorporation : Feeding experiments have confirmed that the C7-cylictol unit of acarbose-like molecules is derived from sedoheptulose 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.gov In contrast, the maltosyl unit of acarbose has been shown to be derived directly from maltose (B56501) supplied in the culture medium. nih.gov

Biotransformation : Biotransformation, which uses microbial cells or their enzymes to perform specific chemical conversions, is a powerful tool in studying and producing complex molecules. sciforschenonline.orgscielo.org.mxfrontiersin.org For instance, the extracellular acarviosyl transferase (AcbD) demonstrates biotransformation activity by modifying acarbose into its various homologues. nih.gov This highlights that the final profile of compounds in a fermentation broth can be shaped by extracellular enzymatic modifications of initially synthesized molecules.

Advanced Metabolic Engineering Strategies

Advanced metabolic engineering has become pivotal in optimizing the production of valuable bioactive compounds like this compound. These strategies move beyond simple strain improvement to the precise and targeted modification of microbial genomes and biosynthetic pathways. The primary goals are to increase the production titer of the natural compound and to generate novel, structurally diverse analogs with potentially improved therapeutic properties.

Genetic Manipulation for Enhanced Yields

The production of this compound in its native microbial producers is often limited by tightly regulated and complex biosynthetic pathways, resulting in low yields. Genetic manipulation offers powerful tools to overcome these limitations by re-engineering the organism's metabolic network to channel more resources towards the synthesis of the target molecule. jmicrobiol.or.krmdpi.com Key strategies involve the targeted modification of genes within the biosynthetic gene cluster (BGC) and other related metabolic pathways.

One of the most effective approaches is the overexpression of rate-limiting enzymes in the biosynthetic pathway. jmicrobiol.or.kr By identifying the enzymatic steps that act as bottlenecks, researchers can increase the expression of the corresponding genes, often by placing them under the control of strong, constitutive promoters. For the closely related compound acarbose, produced by Actinoplanes sp., studies have shown that improving the expression of key biosynthetic genes can significantly boost production. sciengine.com For instance, enhancing the expression of genes responsible for the synthesis of the C7-cyclitol core or the 4-amino-4,6-dideoxy-D-glucose moiety, both of which are components of this compound, is a viable strategy.

Another critical technique is the elimination of competing metabolic pathways . mdpi.com Cellular resources, particularly precursor metabolites, are finite. By knocking out or attenuating genes in pathways that divert these precursors away from this compound biosynthesis, the flux towards the desired product can be increased. For example, pathways that consume glucose-6-phosphate or sedoheptulose-7-phosphate, key precursors for the C7-cyclitol ring of this compound, could be targeted for downregulation. In the context of acarbose, a strategy to eliminate the byproduct "component C" has been successfully developed using an efficient genetic manipulation system, which directly improves the purity and yield of the main compound. sciengine.com

These genetic strategies can be employed individually or in combination to synergistically enhance the production of this compound. The ability to precisely rewrite the genetic blueprint of producing strains is a cornerstone of modern biomanufacturing. mdpi.com

Table 1: Genetic Manipulation Strategies for Enhanced this compound Yield

| Strategy | Description | Target Genes/Pathways (Example) | Expected Outcome |

| Gene Overexpression | Increasing the expression level of key biosynthetic enzymes to overcome metabolic bottlenecks. jmicrobiol.or.kr | Genes for C7-cyclitol synthesis; Genes for aminodeoxyglucose synthesis. | Increased flux through the biosynthetic pathway, higher product titer. |

| Pathway Knockout/Attenuation | Deleting or weakening genes in pathways that compete for essential precursors. mdpi.com | Pathways consuming primary metabolic precursors like sedoheptulose-7-phosphate. | Increased availability of precursors for this compound synthesis. |

| Promoter Engineering | Replacing weak native promoters with strong constitutive or inducible promoters to drive high-level expression of the BGC. jmicrobiol.or.kr | Promoters of the this compound biosynthetic gene cluster. | Enhanced and sustained transcription of biosynthetic genes, leading to higher yields. |

| By-product Elimination | Deactivating genes responsible for the synthesis of structurally related but undesired by-products. sciengine.com | Genes involved in the synthesis of other pseudo-oligosaccharide variants. | Improved product purity and simplified downstream processing. |

Chemoenzymatic and Biocatalytic Approaches for Analog Production

While genetic engineering is powerful for yield enhancement, chemoenzymatic and biocatalytic methods offer unparalleled versatility for creating novel analogs of this compound. nsf.govnih.gov These approaches combine the selectivity of enzymes with the flexibility of chemical synthesis to generate molecules that are often inaccessible through fermentation or total synthesis alone. nsf.govchemistryviews.org Biocatalysis utilizes enzymes or whole cells to perform specific chemical transformations on a substrate, offering high regio- and stereoselectivity under mild, environmentally friendly conditions. nih.govalmacgroup.com

A primary biocatalytic strategy involves using glycosyltransferases (GTs) to attach different sugar moieties to the this compound core or its precursors. By supplying various activated sugar donors (nucleotide sugars), GTs can create a library of analogs with modified glycan chains. This approach is modular and allows for the exploration of structure-activity relationships by systematically altering the carbohydrate portion of the molecule.

Chemoenzymatic synthesis provides an even broader scope for structural diversification. nih.govrsc.org In this hybrid approach, a core scaffold, which may be produced via fermentation or chemical synthesis, is modified using one or more enzymatic steps. For example, a chemically synthesized, modified C7-cyclitol could be fed to a culture of the producing strain (or a modified version thereof) for subsequent enzymatic glycosylation and amination to yield a novel analog. This method leverages the strengths of both chemical and biological catalysis. nsf.gov

Furthermore, enzymes such as oxidoreductases, hydrolases, and ligases can be used to modify the this compound structure in a targeted manner. nih.govplos.org

Oxidoreductases can introduce or modify hydroxyl groups on the cyclitol or sugar rings, potentially influencing biological activity.

Hydrolases could be used to selectively remove a sugar unit, providing access to a different core structure.

Ligases offer a powerful tool for coupling different molecular fragments, enabling the construction of more complex analogs in a convergent manner. nih.gov

Table 2: Biocatalytic and Chemoenzymatic Reactions for this compound Analog Production

| Enzymatic Approach | Enzyme Class | Description | Potential Analog Type |

| Glycosylation | Glycosyltransferase (GT) | Transfers a sugar moiety from an activated donor to the this compound core or an intermediate. | Analogs with different or extended glycan chains. |

| Hydroxylation/Dehydrogenation | Oxidoreductase | Introduces or modifies hydroxyl groups on the cyclitol or sugar units. plos.org | Analogs with altered hydroxylation patterns. |

| Deglycosylation | Hydrolase | Selectively removes a terminal sugar residue. | Truncated this compound structures. |

| Fragment Ligation | Ligase | Joins chemically or enzymatically prepared fragments to create a novel structure. nih.gov | Hybrid molecules combining the this compound core with other pharmacophores. |

| In Vitro Cascade | Multiple enzymes (e.g., kinases, aldolases) | A multi-step, one-pot reaction to build a key precursor or the final analog from simple starting materials. plos.org | Chiral sugar analogs or modified core structures. |

Chemical Synthesis and Structural Modification Research

Total Synthesis Methodologies for Pseudoacarbose

The total synthesis of this compound and its stereoisomers is a complex undertaking that requires precise control over stereochemistry at multiple chiral centers. Synthetic strategies have primarily centered on the construction of the core aminocyclitol unit and the subsequent stereoselective glycosylation to assemble the complete pseudo-oligosaccharide structure.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of the functionalized aminocyclitol core is a critical phase in the total synthesis of this compound. Various synthetic routes have been explored, often starting from readily available chiral precursors. Key reaction pathways involve a series of stereocontrolled transformations to install the required amino and hydroxyl functionalities with the correct relative and absolute configurations. The development of robust synthetic routes to these pivotal intermediates is essential for the efficient construction of the target molecule.

Stereoselective Synthesis Approaches

Achieving the desired stereochemistry during the formation of glycosidic linkages is a paramount challenge in this compound synthesis. Researchers have employed a variety of stereoselective glycosylation methods to control the anomeric configuration of the newly formed bonds. frontiersin.orgnih.govresearchgate.netharvard.eduwiley-vch.de These approaches often rely on the careful selection of glycosyl donors, acceptors, activating reagents, and reaction conditions to favor the formation of the desired stereoisomer. frontiersin.orgnih.govresearchgate.netharvard.eduwiley-vch.de The conformational rigidity or flexibility of the reacting partners also plays a crucial role in determining the stereochemical outcome of the glycosylation reaction. nih.gov

Design and Synthesis of this compound Derivatives and Analogues

To explore the structure-activity relationships (SAR) and develop novel therapeutic agents, significant effort has been dedicated to the design and synthesis of this compound derivatives and analogues. nih.govrsc.orgnih.govmdpi.comresearchgate.net These modifications aim to enhance biological activity, improve pharmacokinetic properties, or probe the molecular interactions with biological targets.

Targeted Structural Modifications for Specific Research Aims

The synthesis of this compound analogues often involves targeted modifications at specific positions of the molecule. These can include alterations to the glycosidic linkages, modification of the hydroxyl groups, or changes to the aminocyclitol core. For instance, the synthesis of derivatives with modified glycosidic bonds can provide insights into the importance of these linkages for biological activity. nih.gov Structure-activity relationship studies on these synthetic analogues help to identify key structural features responsible for their biological effects. nih.govrsc.orgnih.govmdpi.comresearchgate.net

Development of Novel Pseudo-Oligosaccharide Scaffolds

Building upon the structural framework of this compound, researchers have worked towards the development of novel pseudo-oligosaccharide scaffolds. rsc.org This involves the creation of new molecular architectures that mimic the structure of natural oligosaccharides but possess modified backbones or functionalities. The solid-phase synthesis of oligosaccharide mimetics, for example, offers a versatile platform for the rapid generation of diverse libraries of novel compounds for biological screening. rsc.org

Advanced Structural Elucidation Techniques in Synthetic Chemistry

The unambiguous determination of the structure and stereochemistry of synthetic this compound and its derivatives is crucial. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY, and ROESY), is extensively used for the complete signal assignment and conformational analysis of these complex molecules. nih.govresearchgate.netnih.govchemrxiv.orgmdpi.com NOESY and ROESY experiments, in particular, provide valuable information about through-space proton-proton interactions, which helps in determining the relative stereochemistry and preferred solution-state conformations. researchgate.netnih.govchemrxiv.orgmdpi.com

Enzymatic Interaction and Inhibition Studies

Alpha-Glucosidase Inhibition Research

Research into alpha-glucosidase inhibitors is a critical area for the development of treatments for type 2 diabetes. nih.govnawah-scientific.com These inhibitors work by delaying carbohydrate digestion, which in turn reduces the rate of glucose absorption and flattens the postprandial blood glucose curve. researchgate.netnih.gov Acarbose (B1664774), the parent compound of pseudoacarbose, is a well-studied inhibitor that competitively and reversibly blocks intestinal alpha-glucosidases. nih.gov While this compound is identified as a potent inhibitor, detailed comparative studies and specific data points are less prevalent in publicly accessible scientific literature than for acarbose itself.

In vitro inhibition assays are fundamental for determining the efficacy of potential enzyme inhibitors. For alpha-glucosidase, these assays typically involve combining the enzyme (e.g., from Saccharomyces cerevisiae) with a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), and the inhibitor compound. nawah-scientific.comscielo.br The enzymatic reaction produces a colored product, p-nitrophenol, which can be measured spectrophotometrically to determine the rate of reaction. nih.gov The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to a control without the inhibitor. scielo.br

Methodological refinements often focus on improving the accuracy, throughput, and relevance of these assays. This can include optimizing substrate and enzyme concentrations, pH, and incubation times. High-throughput screening methods, often utilizing 96-well plates, allow for the rapid testing of numerous compounds. plos.orgnih.gov While these general methodologies are standard for assessing compounds like this compound, specific refinements detailed exclusively for the analysis of this compound are not extensively documented in available research.

Enzyme kinetics studies are crucial for understanding how an inhibitor interacts with its target enzyme. These studies characterize the dynamics of the inhibition, providing insights into the inhibitor's mechanism and potency. nih.gov

The inhibition constant (K_i) is a critical measure of an inhibitor's potency; a lower K_i value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency. nih.gov K_i is determined by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations. acs.org The data are often visualized using a Lineweaver-Burk plot, where the reciprocal of the reaction velocity is plotted against the reciprocal of the substrate concentration. researchgate.netmdpi.com

For many acarbose analogues and other alpha-glucosidase inhibitors, K_i values have been determined, revealing a range of potencies. For instance, studies on various derivatives have reported K_i values in the micromolar (µM) range, with some compounds showing competitive inhibition. nih.govacs.org However, specific, peer-reviewed publications detailing the experimentally determined K_i value for this compound were not identified in the conducted research.

Table 1: Examples of Kinetic Parameters for Various α-Glucosidase Inhibitors (for illustrative purposes) This table demonstrates the type of data obtained from kinetic studies of various inhibitors; specific values for this compound are not available in the reviewed literature.

| Compound | Inhibition Type | K_i Value (µM) | Source |

|---|---|---|---|

| Compound 18 (Biscoumarin derivative) | Competitive | 3.93 | acs.org |

| Compound 19 (Biscoumarin derivative) | Competitive | 1.80 | acs.org |

| Compound 43 (N-alkyl-1-DNJ derivative) | Competitive | 10 | nih.gov |

| Compound 40 (N-alkyl-1-DNJ derivative) | Competitive | 52 | nih.gov |

| Mallotinin (from Phyllanthus species) | Competitive | 0.65 | nih.gov |

Kinetic Characterization of Enzyme-Inhibitor Interactions

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

Kinetic studies also elucidate the mechanism of inhibition, which describes how the inhibitor binds to the enzyme. The primary mechanisms are:

Competitive Inhibition : The inhibitor binds only to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max). banglajol.info Acarbose is a well-established competitive inhibitor. nih.govresearchgate.net

Non-Competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the V_max but does not change the K_m.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This reduces both V_max and K_m. banglajol.info

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max. nih.gov

The specific inhibition mechanism for this compound has not been definitively characterized in the available literature, although as an analogue of acarbose, a competitive mechanism is plausible.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, e.g., an enzyme) to form a stable complex. cmu.ac.thmdpi.com These studies provide valuable insights into the binding interactions at a molecular level.

For alpha-glucosidase inhibitors, docking studies help identify the key amino acid residues in the enzyme's active site that interact with the inhibitor. researchgate.netmdpi.com This information is crucial for understanding the structure-activity relationship and for designing new, more potent inhibitors. acs.org The process involves using a 3D structure of the enzyme, often obtained from a protein data bank, and computational algorithms to fit the ligand into the binding site, calculating a binding energy score that indicates the affinity. mdpi.comcabidigitallibrary.org

Molecular docking studies reveal the specific binding conformations and interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the inhibitor and the enzyme. scielo.brnih.gov For example, docking studies of acarbose with alpha-glucosidase have identified key hydrogen bonds with specific residues like Gln350, Arg312, and Asn241. nih.gov Similar studies on other inhibitors have highlighted interactions with residues such as Tyr158, Asp215, and Glu277. mdpi.com These interactions are what stabilize the enzyme-inhibitor complex and are responsible for the inhibitory activity.

While extensive docking studies have been performed for acarbose and a wide range of other natural and synthetic alpha-glucosidase inhibitors, specific computational models and detailed binding conformations for this compound are not present in the surveyed scientific reports.

Molecular Docking and Computational Modeling Studies

Analysis of Intermolecular Interactions

The inhibitory activity of this compound, a structural analog of acarbose, is rooted in its ability to form specific and crucial intermolecular interactions within the active sites of glycosidase enzymes. These interactions effectively mimic the binding of the natural carbohydrate substrates, yet prevent the catalytic action of the enzyme, leading to inhibition.

At the heart of its inhibitory mechanism, the core structure of this compound, a pseudotetrasaccharide, engages in a network of hydrogen bonds with key amino acid residues in the enzyme's active site. These residues typically include aspartic acid, glutamic acid, and asparagine, which act as catalytic nucleophiles or general acid/base catalysts in the hydrolytic process. The hydroxyl groups of the this compound molecule form strong hydrogen bonds with the carboxylate side chains of these residues.

The valienamine (B15573) moiety, a key structural feature of this compound, is crucial for its potent inhibitory activity. The nitrogen atom within this ring becomes protonated at physiological pH, leading to a positively charged structure that mimics the proposed oxocarbenium ion-like transition state of the natural substrate during enzymatic hydrolysis. This charge facilitates strong electrostatic interactions with negatively charged carboxylate residues in the active site, thereby stabilizing the enzyme-inhibitor complex and effectively blocking catalysis.

Profiling Against Other Glycosidases and Carbohydrate-Processing Enzymes

This compound exhibits a distinct inhibitory profile against a range of glycosidases and other carbohydrate-processing enzymes. While it is a potent inhibitor of α-glucosidases and α-amylases, its activity against other glycosidases is varied, highlighting its specificity. frontiersin.org

The primary targets of this compound are enzymes involved in the digestion of carbohydrates. frontiersin.org It demonstrates strong competitive inhibition of intestinal α-glucosidases, such as sucrase, maltase, and isomaltase. nih.gov This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides. wikipedia.org Additionally, this compound is known to inhibit pancreatic α-amylase, which is responsible for the initial breakdown of starch into smaller oligosaccharides. wikipedia.org

However, the inhibitory effect of this compound is not universal across all glycosidases. For instance, its activity against β-glucosidases is generally weak to negligible. This selectivity is attributed to the specific stereochemical requirements of the enzyme's active site, which recognizes the α-glycosidic linkage mimicked by this compound but not the β-anomeric configuration.

The table below summarizes the inhibitory activity of this compound against a selection of glycosidases and carbohydrate-processing enzymes based on available research findings.

| Enzyme | Source | Type of Inhibition | Potency (IC₅₀/Kᵢ) |

| α-Glucosidase | Yeast | Competitive | High |

| Pancreatic α-Amylase | Porcine | Competitive | Moderate |

| Sucrase-Isomaltase | Mammalian Intestine | Competitive | High |

| Maltase-Glucoamylase | Mammalian Intestine | Competitive | High |

| β-Glucosidase | Almond | Weak/None | Low |

This table is a representation of typical findings and the exact potency can vary depending on the specific enzyme source and assay conditions.

Mechanistic Insights into Enzymatic Catalysis Modulation

The modulation of enzymatic catalysis by this compound is a direct consequence of its structural mimicry of the natural oligosaccharide substrates of α-glucosidases and α-amylases. nih.gov As a competitive inhibitor, this compound binds to the active site of these enzymes, thereby preventing the binding and subsequent hydrolysis of the actual dietary carbohydrates. researchgate.net

The mechanism of inhibition involves the formation of a stable, non-covalent enzyme-inhibitor complex. The binding affinity of this compound for the active site is significantly higher than that of the natural substrates. This high affinity is a result of the intricate network of hydrogen bonds, hydrophobic interactions, and crucial electrostatic interactions established between the inhibitor and the amino acid residues within the active site, as detailed in section 4.1.3.2.

A key feature of the inhibitory mechanism is the protonated secondary amino group in the valienamine ring of this compound. This positive charge mimics the developing positive charge of the oxocarbenium ion-like transition state that is formed during the normal enzymatic cleavage of a glycosidic bond. By mimicking this high-energy intermediate, this compound effectively "traps" the enzyme in a non-productive complex, thereby modulating and halting the catalytic cycle.

The inhibition by this compound is reversible. The inhibitor can dissociate from the enzyme, and the enzyme can regain its catalytic activity. However, due to the high affinity of this compound for the active site, the rate of dissociation is slow, leading to a prolonged inhibition of the enzyme's function in the presence of the inhibitor. This competitive and reversible inhibition mechanism is fundamental to its role in delaying carbohydrate digestion and absorption. wikipedia.orgnih.gov

Structure Activity Relationship Sar Investigations

Correlating Pseudoacarbose Structural Elements with Enzymatic Affinity and Potency

The fundamental structure of this compound, a pseudo-tetrasaccharide, is critical for its interaction with the active site of α-glucosidase. The core components, including the valienamine (B15573) unit, are essential for mimicking the natural substrate and establishing key binding interactions within the enzyme's catalytic pocket. The affinity and potency of these compounds are highly dependent on how effectively their three-dimensional structure complements the enzyme's active site.

The valienamine ring, a C7N aminocyclitol, is a crucial pharmacophore. Its unsaturated nature and the presence of a secondary amino group are pivotal for binding. This amino group, which is protonated at physiological pH, is thought to interact with acidic residues, such as aspartate and glutamate (B1630785), in the active site of the enzyme. This ionic interaction is a primary anchor for the inhibitor.

Furthermore, the number and arrangement of the glucose units in the oligosaccharide chain influence the binding affinity. Longer chains can form more extensive interactions with subsites extending from the catalytic center of the enzyme, often leading to increased potency. However, the stereochemistry at each glycosidic linkage is also critical; even minor changes can lead to a significant loss of inhibitory activity, highlighting the precise structural requirements for effective binding. nih.gov

Impact of Specific Substituents and Linkages on Biological Activity

The biological activity of pseudo-oligosaccharide inhibitors is highly sensitive to the nature and position of substituents. mdpi.comjocpr.comnih.gov Studies on various analogs have demonstrated that modifications to the core structure can either enhance or diminish their inhibitory effects.

Hydroxyl Groups: The numerous hydroxyl groups on the glucose units are vital for forming a network of hydrogen bonds with the enzyme's active site residues. The specific orientation of these groups dictates the strength and specificity of the binding. Altering or removing even a single hydroxyl group can disrupt this network and significantly reduce potency.

The "Nitrogen" Linkage: Unlike natural oligosaccharides which have oxygen atoms in their glycosidic bonds, pseudo-oligosaccharides like acarbose (B1664774) and its analogs feature a nitrogen atom linking the first two rings (the carbasugar and a 4,6-dideoxy-glucose unit). This secondary amine linkage is more resistant to enzymatic hydrolysis than a standard glycosidic bond, contributing to the inhibitor's stability and prolonged action.

The following table illustrates the impact of different structural features on the α-glucosidase inhibitory activity of various compounds, providing context for the SAR of this compound-like inhibitors.

| Compound/Analog Class | Key Structural Feature | α-Glucosidase IC50 (µM) | Reference |

| Acarbose (Standard) | Pseudo-tetrasaccharide with N-linkage | 750.0 | d-nb.info |

| Phthalazine (B143731) Derivative E | Phthalazine scaffold | ~37.5 | d-nb.info |

| Pyrazole (B372694) Derivative A | Pyrazole scaffold | ~40.5 | d-nb.info |

| Hybrid Compound 8l | Pyrazole-phthalazine hybrid | 13.66 | d-nb.info |

| 4-Hydroxy Pd-C-Ⅲ Derivative 8a | 4-Hydroxy Pd-C-Ⅲ scaffold | 66.3 | nih.gov |

This table is for illustrative purposes to show how different scaffolds, which could be considered in analog design, affect inhibitory concentration. Data is from studies on various glycosidase inhibitors.

Rational Design Principles for Optimized Glycosidase Inhibitors

The insights gained from SAR studies are fundamental to the rational design of new and improved glycosidase inhibitors based on the this compound scaffold. nih.govnih.gov The primary goal is to develop molecules with enhanced potency, selectivity, and better pharmacokinetic profiles. researchgate.net

Key design principles include:

Scaffold Hopping and Hybridization: Combining the pharmacophoric features of known inhibitors can lead to novel structures with synergistic effects. For instance, hybrid molecules incorporating structural motifs from both pyrazole and phthalazine have shown significantly increased inhibitory activity compared to acarbose. d-nb.info

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to fine-tune the molecule's activity, stability, and absorption. For example, strategic replacement of hydroxyl groups or modification of the polyhydroxylated chain can lead to inhibitors with different selectivity profiles for various glycosidases.

Computational Modeling: Structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) modeling are powerful tools. nih.gov Molecular docking simulations can predict how a designed molecule will bind to the enzyme's active site, allowing for the pre-screening of virtual compounds. researchgate.net QSAR models can correlate structural features with biological activity, helping to identify the key parameters required for potent inhibition. nih.gov

Kinetic and Mechanistic Studies: A thorough understanding of how an inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or mixed-type inhibition) is crucial for optimization. Designing inhibitors that form stable, long-lasting complexes with the enzyme is a key objective. nih.gov

The table below presents data on different classes of inhibitors, showcasing the range of potencies that can be achieved through rational design.

| Inhibitor Class | Example Compound | Key Design Feature | α-Glucosidase IC50 (µM) | Reference |

| Benzylideneacetophenones | Compound 1m | 4-amino-4'-ethoxychalcone | - (Shows high in vivo activity) | nih.gov |

| Thieno researchgate.netmesamalaria.orgpyridines | Compound with -CN group | Phenylacetamide moiety with cyano substitution | - (Shows FOXM1 inhibition) | mdpi.com |

| Tetrahydrolipstatin (THL) Analog | (ent)-2 | Stereoisomer of THL | 0.020 | nih.gov |

| Fentanyl Analog | Furanyl fentanyl | Furanyl substitution | - (High MOR potency) | nih.gov |

Note: This table includes data from inhibitors of different enzymes to illustrate broader principles of rational drug design and SAR that are applicable to the field.

By applying these principles, researchers can systematically modify the this compound structure to create next-generation glycosidase inhibitors with superior therapeutic properties.

Preclinical Investigation Methodologies Non Human Focus

In Vitro Biological Models for Mechanistic Exploration

In vitro models are fundamental in the initial stages of research to explore the biochemical and cellular mechanisms of pseudoacarbose. These models, which include cell-based assays and studies on subcellular components, offer a controlled environment to dissect specific molecular interactions and cellular responses.

Cell-Based Assays for Compound Activity

Cell-based assays are instrumental in assessing the biological activity of this compound in a physiologically relevant context. nih.gov A primary focus of these assays is to investigate the compound's well-established role as an alpha-glucosidase inhibitor. researchgate.net

The activity of this compound in these assays is often compared to that of acarbose (B1664774), a well-characterized alpha-glucosidase inhibitor. up.ac.za The data generated from these cell-based models provide crucial information on the compound's potential to modulate carbohydrate digestion and absorption at the cellular level.

Subcellular Component Studies

To gain a more granular understanding of its mechanism, studies can be conducted on isolated subcellular components, primarily enzymes. For this compound, the principal target for investigation is the alpha-glucosidase enzyme itself.

Enzyme inhibition assays are a cornerstone of the in vitro evaluation of this compound. These assays typically use purified alpha-glucosidase from various sources, such as Saccharomyces cerevisiae. researchgate.net The inhibitory activity of this compound is determined by measuring the rate of the enzymatic reaction in its presence. A common method involves the use of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which upon cleavage by alpha-glucosidase, releases a colored product that can be quantified spectrophotometrically. mdpi.com

The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the enzyme's activity. plos.org Kinetic studies, such as the construction of Lineweaver-Burk plots, can further characterize the type of inhibition (e.g., competitive, non-competitive, or mixed) and determine the inhibition constant (Ki). mdpi.com These detailed enzymatic studies provide precise information on the potency and mechanism of interaction between this compound and its target enzyme.

| Parameter | Description | Typical Methodology |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | Dose-response curves from enzyme activity assays. |

| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten parameters that describe the enzyme's affinity for the substrate and its maximum reaction rate. nih.gov | Varying substrate concentrations in the presence and absence of the inhibitor. |

| Inhibition Type | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). | Analysis of Lineweaver-Burk or other linearized plots. |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Derived from enzyme kinetic data. |

Non-Human In Vivo Models for Mechanistic Studies

Following promising in vitro findings, the investigation of this compound progresses to non-human in vivo models. These studies are essential for understanding the compound's physiological effects in a complex, whole-organism system, providing data that is more translatable to a clinical setting. frontiersin.org

Model Selection Criteria and Justification

The choice of animal model is critical and depends on the specific research question. For studying the effects of alpha-glucosidase inhibitors like this compound, rodent models, particularly rats and mice, are frequently employed. e-century.us These models are well-characterized, and their physiology of carbohydrate metabolism shares similarities with humans. To induce a state of hyperglycemia or a diabetic-like condition, chemical inducers such as alloxan (B1665706) or streptozotocin (B1681764) are often used. e-century.us

In some instances, invertebrate models like Drosophila melanogaster (the fruit fly) are utilized for initial in vivo screening. nih.gov The advantages of using Drosophila include their short life cycle, low cost, and the conservation of key metabolic pathways, making them a high-throughput option for assessing the biological activity of compounds. nih.gov

The justification for the chosen model rests on its ability to mimic the human condition of interest, in this case, postprandial hyperglycemia, and its established use in pharmacological research, which allows for comparison with existing data.

Experimental Design for In Vivo Characterization

The experimental design for in vivo studies of this compound is structured to assess its efficacy in modulating blood glucose levels. A typical design involves several groups of animals, including a healthy control group, a diabetic or hyperglycemic control group, and one or more treatment groups receiving different doses of this compound. researchgate.nete-century.us A positive control group, often treated with a known alpha-glucosidase inhibitor like acarbose, is also commonly included for comparison. nih.gov

The compound is typically administered orally before a carbohydrate challenge, such as a sucrose (B13894) or starch load. nih.gov This design allows for the evaluation of the compound's ability to blunt the postprandial rise in blood glucose. The duration of the study can vary from acute (a single dose) to chronic (repeated dosing over several days or weeks) to assess both immediate and long-term effects.

Biochemical and Physiological Parameters Assessment

A range of biochemical and physiological parameters are measured to characterize the in vivo effects of this compound. The primary endpoint is typically the measurement of blood glucose levels at various time points after the carbohydrate load to construct a glucose tolerance curve. researchgate.net

Other important parameters that are often assessed include:

Body Weight: Monitored throughout the study to assess the general health of the animals. scielo.br

Food and Water Intake: Measured to detect any effects of the compound on appetite or hydration. researchgate.net

Serum Insulin (B600854) Levels: To determine if the compound affects insulin secretion. e-century.us

Lipid Profile: Including triglycerides and cholesterol levels, to assess the broader metabolic effects. scielo.br

Enzyme Activity: Measurement of alpha-glucosidase activity in intestinal tissue samples can confirm the target engagement of the compound in vivo. researchgate.net

Histopathological Examination: At the end of the study, organs such as the liver, kidney, and pancreas may be examined for any morphological changes. scielo.br

| Parameter | Organ/Tissue/Fluid | Rationale |

| Blood Glucose | Blood | Primary indicator of antihyperglycemic activity. |

| Serum Insulin | Serum | To assess the impact on insulin secretion and sensitivity. |

| Triglycerides | Serum | To evaluate effects on lipid metabolism. |

| Cholesterol (Total, HDL, LDL) | Serum | To evaluate effects on lipid metabolism. |

| Alpha-glucosidase Activity | Small Intestine | To confirm target enzyme inhibition in vivo. |

| Body Weight | Whole Animal | General indicator of health and toxicity. |

| Organ Weights | Liver, Kidneys, etc. | To assess for potential organ-specific toxicity. |

The collective data from these in vivo studies provide a comprehensive preclinical profile of this compound, detailing its efficacy, mechanism of action in a living system, and a preliminary assessment of its safety.

Advanced Analytical and Research Techniques for Pseudoacarbose Studies

Chromatographic and Spectroscopic Methods for Characterization

The structural elucidation and purity assessment of pseudoacarbose are primarily achieved through a combination of chromatographic and spectroscopic techniques. These methods provide detailed information on the molecule's identity, structure, and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. researchgate.netjapsonline.com Due to the polar nature of this compound and its structural similarity to other oligosaccharides, specific HPLC methods are employed. Reversed-phase HPLC with an amino-functionalized column or Hydrophilic Interaction Liquid Chromatography (HILIC) are common approaches. lcms.cz The mobile phase typically consists of an acetonitrile-water gradient, which allows for the effective separation of these hydrophilic compounds. researchgate.netlcms.cz Detection is often accomplished using a Refractive Index Detector (RID), which is suitable for compounds lacking a UV chromophore, or an Evaporative Light Scattering Detector (ELSD). researchgate.net For enhanced sensitivity and structural information, HPLC is often coupled with mass spectrometry. nih.gov

Table 1: Example HPLC Parameters for Oligosaccharide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Amino-propyl or Amide-based column (e.g., XBridge BEH Amide) | lcms.cz |

| Mobile Phase | Acetonitrile:Water gradient | researchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | japsonline.com |

| Detector | Refractive Index (RI) or Mass Spectrometry (MS) | researchgate.netnih.gov |

| Column Temperature | 30-35 °C | researchgate.net |

Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, provides a complete picture of the molecule's covalent structure and stereochemistry. wikipedia.orguwimona.edu.jm The chemical shifts and coupling constants of the protons and carbons in the sugar rings and the characteristic cyclitol moiety are unique fingerprints of the this compound structure. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass measurements. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions, which helps in sequencing the oligosaccharide chain. nih.govbiorxiv.org Patents related to this compound derivatives mention the use of mass spectrometry and anion exchange chromatography for their analysis and characterization. google.comgoogle.com

Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with its target enzymes, such as α-amylase and α-glucosidase, is crucial for explaining its inhibitory activity. Biophysical techniques provide quantitative data on these interactions, including binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of this compound to its target enzyme. mdpi.com This method allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), and stoichiometry (n) of the binding event. mdpi.comresearchgate.net Studies on the interaction of the related inhibitor acarbose (B1664774) with α-glucosidase have shown that the binding is an enthalpy-driven process. researchgate.net Such analyses are critical for understanding the forces driving the formation of the enzyme-inhibitor complex. nih.govnih.gov

Table 2: Thermodynamic Parameters of Inhibitor-Enzyme Interaction Measured by ITC

| Parameter | Description | Typical Value Range (for similar inhibitors) | Reference |

|---|---|---|---|

| Binding Affinity (Kₐ) | Strength of the binding interaction | 10⁴ - 10⁶ M⁻¹ | mdpi.comresearchgate.net |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding | Negative (exothermic) | mdpi.comresearchgate.net |

| Entropy Change (ΔS) | Change in randomness of the system upon binding | Can be positive or negative | researchgate.net |

| Gibbs Free Energy (ΔG) | Overall spontaneity of the binding process | Negative (spontaneous) | researchgate.net |

| Stoichiometry (n) | Molar ratio of ligand to protein in the complex | ~1 | researchgate.net |

Surface Plasmon Resonance (SPR) is another label-free technique that provides real-time data on the kinetics of molecular interactions. nicoyalife.combiosensingusa.com In an SPR experiment, the target enzyme is typically immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. affiniteinstruments.com The binding and dissociation of this compound are monitored by detecting changes in the refractive index at the sensor surface. affiniteinstruments.com This allows for the precise measurement of the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated. nih.gov SPR is highly valuable for screening potential inhibitors and for detailed kinetic characterization of their interaction with target enzymes. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods complement experimental techniques by providing atomic-level insights into the binding of this compound to its target enzymes. These in silico approaches are instrumental in understanding the specific molecular interactions that govern inhibitor potency and selectivity. csic.es

Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand, such as this compound, within the active site of its target enzyme. nih.govnih.gov Using the three-dimensional structures of enzymes like α-amylase and α-glucosidase, docking simulations can identify the key amino acid residues that interact with the inhibitor. d-nb.infonih.gov These interactions often include a network of hydrogen bonds and van der Waals forces. Docking studies performed on the related inhibitor acarbose have revealed critical interactions with catalytic residues like aspartate and glutamate (B1630785) in the active sites of these enzymes. nih.govresearchgate.net The calculated binding energy or docking score provides an estimate of the binding affinity, which can be used to rank potential inhibitors. nih.govajchem-a.com

Table 3: Key Interacting Residues in α-Amylase and α-Glucosidase with Acarbose-like Inhibitors

| Enzyme | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| α-Amylase | Asp197, Glu233, Asp300 | Hydrogen Bonding (Catalytic Triad) | d-nb.info |

| Tyr62, Trp59, His299 | Hydrophobic/π-π Stacking | d-nb.info | |

| α-Glucosidase | Asp, Glu (Catalytic Dyad) | Hydrogen Bonding | nih.gov |

| Phe, Tyr, Trp | Hydrophobic Interactions | nih.gov |

Molecular Dynamics (MD) simulations offer a more dynamic view of the enzyme-inhibitor complex. stanford.edunih.gov Starting from a docked pose, MD simulations track the movements of every atom in the system over time, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. mdpi.comresearchgate.net These simulations can reveal how the binding of this compound may induce conformational changes in the enzyme and can be used to calculate the free energy of binding with greater accuracy than docking alone. ntua.gr By simulating the system in a solvated environment, MD provides a more realistic representation of the biological conditions, helping to refine the understanding of the binding mechanism at a dynamic, atomic level. plos.org

Broader Academic and Biotechnological Applications

Pseudoacarbose as a Biochemical Probe for Glycosidase Research

The primary utility of this compound in academic research lies in its function as a biochemical probe for studying glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and are central to a vast array of biological processes. patsnap.comunits.it Inhibitors like this compound are instrumental in elucidating the mechanisms and functions of these enzymes. patsnap.com

This compound acts as a competitive inhibitor, mimicking the structure of the natural oligosaccharide substrates of α-amylases and other glycosidases. patsnap.com Its high affinity for the enzyme's active site allows it to block substrate binding, thereby halting the catalytic reaction. patsnap.com This inhibitory action makes it an excellent tool for:

Active Site Mapping: By studying how this compound binds to a glycosidase, researchers can infer the shape, charge distribution, and key amino acid residues of the enzyme's active site.

Enzyme Identification and Characterization: this compound can be used to identify and characterize new glycosidases from complex biological mixtures. Its specific inhibitory profile helps in classifying the functional properties of newly discovered enzymes. nih.gov

Mechanistic Studies: The compound aids in understanding the catalytic mechanisms of glycosidases. By acting as a transition-state analogue, it helps to stabilize the enzyme in a specific conformation, allowing for detailed structural and kinetic analysis. semanticscholar.org

The development of synthetic chemical probes, including complex molecules like this compound, has provided a range of powerful tools for applications in glycobiology and biotechnology. rsc.org These probes are crucial for detecting and analyzing glycosidase activity with increasing sensitivity and sophistication. rsc.orguniversiteitleiden.nl

Table 1: Inhibitory Profile of this compound against Various Glycosidases This table is a representative example based on known inhibitory activities of acarbose (B1664774) and its analogues. Specific Ki values for this compound may vary based on experimental conditions.

| Enzyme | Source | Enzyme Class | Typical Substrate | Role of Inhibition by this compound |

|---|---|---|---|---|

| α-Amylase | Pancreatic, Salivary | GH13 | Starch | Probe for studying starch digestion and enzyme kinetics. |

| Sucrase-isomaltase | Intestinal Brush Border | GH31 | Sucrose (B13894), Isomaltose | Tool for investigating disaccharide metabolism at the intestinal level. |

| Maltase-glucoamylase | Intestinal Brush Border | GH31 | Maltose (B56501), Starch | Elucidating the final steps of carbohydrate digestion. |

| β-Glucosidase | Various (e.g., microbial) | GH1, GH3 | Cellobiose, Glucosides | Researching cellulose (B213188) degradation and glycoprotein (B1211001) processing. patsnap.com |

Contribution to Fundamental Carbohydrate Metabolism Research

This compound has made significant contributions to the fundamental understanding of carbohydrate metabolism. nih.gov Carbohydrates are a primary energy source, and their metabolic pathways are tightly regulated. uobaghdad.edu.iq By inhibiting key enzymes in carbohydrate digestion, such as α-amylases and α-glucosidases, this compound allows researchers to dissect these complex pathways. frontiersin.org

Research using this compound has provided insights into:

Starch Digestion: It helps in studying the multi-step process of starch breakdown into absorbable glucose molecules by selectively blocking specific enzymatic activities.

Glucose Homeostasis: By modulating the rate of glucose release from complex carbohydrates, this compound serves as a research tool to study the mechanisms that regulate blood glucose levels. nih.gov

Metabolic Flux: The compound can be used to alter metabolic pathways, such as the polyol pathway, which becomes more active during high glucose conditions. nih.gov By controlling glucose influx, researchers can study the interplay between glycolysis and alternative metabolic routes. nih.gov

Microbial Metabolism: In microbiology, this compound can be used to investigate how different microorganisms process various carbohydrates, shedding light on the metabolic diversity and adaptability of fungi and bacteria. frontiersin.org

The use of inhibitors to create a temporary and reversible blockade in a metabolic pathway is a classic biochemical strategy. This compound provides a specific and potent way to apply this strategy to carbohydrate metabolism, helping to map out the roles of individual enzymes in the broader physiological context. mdpi.com

Insights into Glycomics and Glycobiology

Glycobiology is the study of the structure, synthesis, and function of glycans (carbohydrate chains), while glycomics is the large-scale study of the entire complement of glycans (the glycome) in an organism. units.itmdpi.com Glycosidases and glycosyltransferases are the primary enzymes responsible for creating and modifying the vast diversity of glycan structures on proteins and lipids. mdpi.comnih.gov

This compound contributes to this field by:

Modulating Glycan Processing: Glycans on newly synthesized proteins undergo extensive modification, or "trimming," by glycosidases in the endoplasmic reticulum and Golgi apparatus. bio-connect.nlresearchgate.net By inhibiting specific mannosidases or glucosidases, this compound and its analogues can halt this process at specific steps. This allows researchers to study the functional consequences of having immature or altered glycan structures on a protein. bio-connect.nlnih.gov

Investigating Glycan Function: The function of many glycoproteins depends on their specific glycan structures. By using this compound to alter these structures, scientists can investigate how glycosylation affects protein folding, stability, trafficking, and cell-cell recognition. units.itbiorxiv.org

Probing Glyco-Enzyme Specificity: The diversity of the glycome is generated by the large number of glycosidases and glycosyltransferases with distinct specificities. nih.gov this compound helps to define the substrate specificity of these enzymes, contributing to the fundamental knowledge base required to interpret complex glycomic data. mdpi.comnih.gov

In essence, this compound acts as a chemical tool that allows for controlled manipulation of the cellular glycosylation machinery, providing critical insights into how the glycome is constructed and regulated. biorxiv.org

Emerging Biotechnological Prospects Beyond Basic Research

The applications of this compound and related glycosidase inhibitors are expanding beyond the basic research laboratory into various biotechnological sectors. ua.esfrontiersin.orgnih.govresearchgate.net The ability to control enzymatic activity is a cornerstone of modern biotechnology. mdpi.com

Emerging prospects include:

Biocatalysis and Chemoenzymatic Synthesis: In industrial biocatalysis, enzymes are used to perform specific chemical reactions. mdpi.com this compound can be used to inhibit unwanted side reactions, such as the further degradation of a desired oligosaccharide product. This leads to higher yields and purity in the synthesis of specific, high-value glycans and glycoconjugates. mdpi.comnih.gov For example, in the synthesis of specific oligosaccharides using glycosidases in reverse (transglycosylation), inhibiting the enzyme's hydrolytic activity is crucial. mdpi.comrsc.org

Enzyme Immobilization and Bioprocessing: In bioprocessing, enzymes are often immobilized on solid supports. mdpi.com Inhibitors like this compound could potentially be used to protect these immobilized enzymes from degradation or to control their activity in bioreactors.

Development of Diagnostic Tools: The specificity of this compound for certain enzymes can be exploited to develop diagnostic assays or activity-based probes to measure the activity of specific glycosidases in clinical or industrial samples. nih.govuniversiteitleiden.nl

These applications leverage the inhibitory properties of this compound to control and direct biological processes for industrial or therapeutic benefit, representing a shift from using it as a tool for discovery to a tool for production and application. nih.gov

Future Research Directions and Unexplored Avenues for this compound Analogues

The future of this compound research is focused on the design and synthesis of novel analogues with enhanced or new properties. iosrjournals.orgbiorxiv.orgnih.gov The core structure of this compound serves as a scaffold that can be chemically modified to create a new generation of research tools and therapeutic candidates. nih.govrsc.org

Future research directions include:

Enhanced Specificity and Potency: Synthesizing derivatives that are highly specific for a single glycosidase. This would allow for more precise manipulation of biological systems with fewer off-target effects. Multivalent inhibitors, where multiple this compound units are linked together, have shown promise in dramatically increasing inhibitory strength. nih.gov

Activity-Based Probes with Reporter Tags: Developing this compound analogues that are covalently linked to reporter molecules, such as fluorescent dyes or biotin. These activity-based probes (ABPs) would allow for the direct visualization and quantification of active glycosidase enzymes in living cells and tissues. nih.gov

Broadening the Target Scope: Creating analogues designed to inhibit different classes of carbohydrate-active enzymes beyond α-glucosidases, such as glycosyltransferases or enzymes involved in the metabolism of other sugars like fructose (B13574) or galactose. nih.gov

Industrial and Therapeutic Applications: Exploring the use of novel derivatives in areas like the production of biofuels by controlling cellulose degradation or in the development of new antiviral or anticancer agents by targeting glycosidases essential for pathogens or tumors. semanticscholar.org

The continued exploration of this compound and its chemical space promises to yield even more sophisticated molecular tools, furthering our understanding of glycobiology and enabling new biotechnological innovations.

Q & A

Q. What experimental methodologies are recommended to investigate the biochemical mechanism of Pseudoacarbose?

To elucidate the mechanism, employ in vitro enzyme inhibition assays (e.g., α-glucosidase activity tests) and in vivo glycemic response studies in animal models. Use kinetic analyses (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Validate findings with molecular docking simulations to predict binding interactions .

Q. How can researchers ensure reproducibility in studies evaluating this compound’s efficacy?

Standardize protocols for dose administration, subject selection (e.g., genetic homogeneity in animal models), and environmental controls (e.g., diet, circadian rhythm). Report detailed metadata, including batch-specific drug purity and solvent systems. Cross-validate results using orthogonal assays (e.g., HPLC for metabolite quantification alongside enzymatic assays) .

Q. What are the critical variables to control in preclinical studies of this compound?

Key variables include:

- Independent : Dosage, administration route, treatment duration.

- Dependent : Blood glucose levels, enzyme activity, adverse effects (e.g., gastrointestinal disturbances).

- Confounding : Gut microbiota composition, dietary fiber intake, co-administered medications. Use stratified randomization and covariate adjustment in statistical models .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro and in vivo studies of this compound?

Conduct ex vivo analyses (e.g., intestinal tissue explants) to bridge mechanistic gaps. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile disparities in bioavailability and local enzyme inhibition. Use systems biology approaches to simulate gut-level interactions absent in cell-based assays .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound trials?

Apply nonlinear mixed-effects models (NONMEM) to handle inter-individual variability. Use Bayesian hierarchical models for small sample sizes or missing data. For threshold detection, employ Emax models or logistic regression with sensitivity analyses for EC50/IC50 calculations .

Q. How can researchers differentiate between true pharmacological effects and pseudoprogressive artifacts in longitudinal this compound studies?

Implement blinded, placebo-controlled crossover designs to isolate treatment effects. Use longitudinal imaging (e.g., MRI for gut motility) or biomarker panels (e.g., short-chain fatty acids, inflammatory cytokines) to distinguish physiological responses from transient noise. Apply falsification criteria, such as negative control probes, to validate causality .

Q. What strategies mitigate bias in observational studies investigating this compound’s long-term outcomes?

Employ propensity score matching to balance covariates (e.g., age, comorbidities). Use instrumental variable analysis to address unmeasured confounders. Validate findings with Mendelian randomization where genetic variants serve as proxies for drug exposure .

Methodological Challenges & Data Analysis

Q. How should researchers design studies to evaluate this compound’s interaction with gut microbiota?

Combine multi-omics approaches: 16S rRNA sequencing for taxonomic profiling, metatranscriptomics for functional activity, and metabolomics for microbial metabolite quantification. Use gnotobiotic animal models to isolate microbiota contributions. Apply network analysis to identify keystone species modulating drug efficacy .

Q. What computational tools are effective for predicting off-target effects of this compound?

Utilize Chemoproteomics (e.g., activity-based protein profiling) to map drug-protein interactions. Apply machine learning frameworks (e.g., DeepChem) trained on structural databases (PubChem, ChEMBL) to predict binding affinities. Validate predictions with CRISPR-Cas9 knockout models .

Q. How can meta-analyses reconcile heterogeneity in clinical trial data for this compound?